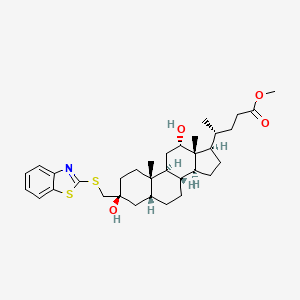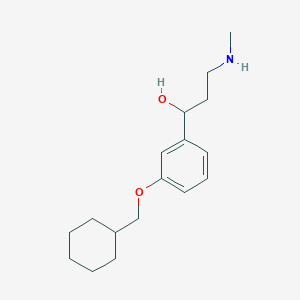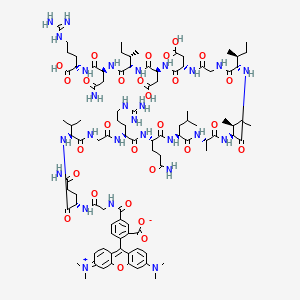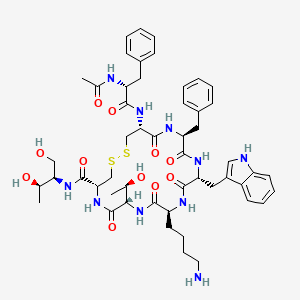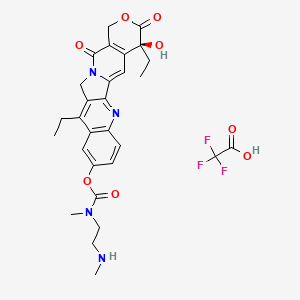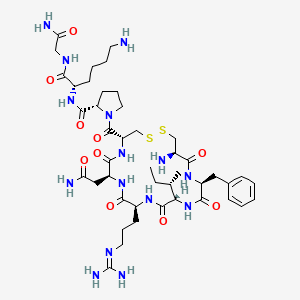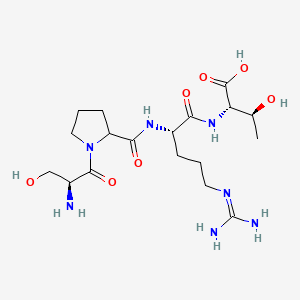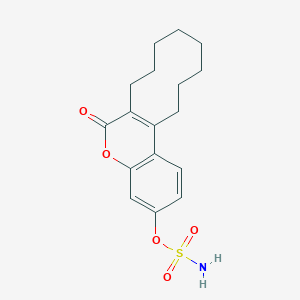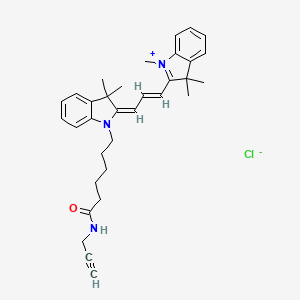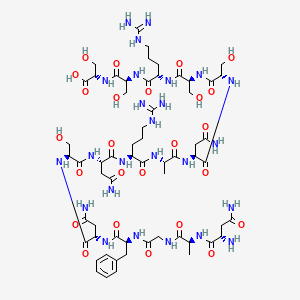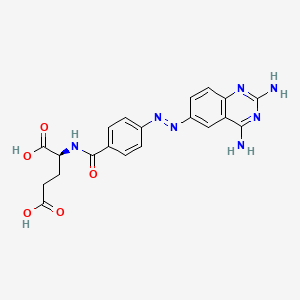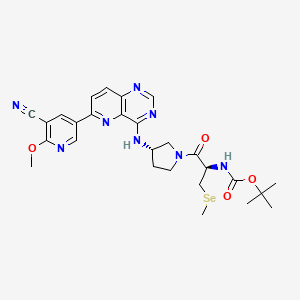
PI3K|A-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A-IN-18 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K|A-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Applications De Recherche Scientifique
PI3K|A-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the effects of PI3K inhibition on cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway .
Mécanisme D'action
PI3K|A-IN-18 exerts its effects by selectively inhibiting the activity of PI3K enzymes, thereby blocking the downstream signaling pathways involved in cell growth, survival, and metabolism. The compound binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the recruitment and activation of downstream signaling proteins, such as AKT, ultimately leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K inhibitor with dual mechanisms of action, targeting both PI3K signaling and protein degradation.
GDC-0077: A PI3K inhibitor with enhanced potency against mutant PI3Kα .
Uniqueness
PI3K|A-IN-18 is unique due to its high selectivity and potency against specific PI3K isoforms, making it a valuable tool for studying the PI3K pathway and developing targeted therapies. Its distinct chemical structure and binding properties differentiate it from other PI3K inhibitors, offering potential advantages in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C27H32N8O4Se |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-[(3S)-3-[[6-(5-cyano-6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-3-methylselanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N8O4Se/c1-27(2,3)39-26(37)34-21(14-40-5)25(36)35-9-8-18(13-35)32-23-22-20(30-15-31-23)7-6-19(33-22)17-10-16(11-28)24(38-4)29-12-17/h6-7,10,12,15,18,21H,8-9,13-14H2,1-5H3,(H,34,37)(H,30,31,32)/t18-,21-/m0/s1 |
Clé InChI |
UDUZNRZAFFEOQQ-RXVVDRJESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)N1CCC(C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl phosphate](/img/structure/B12381873.png)
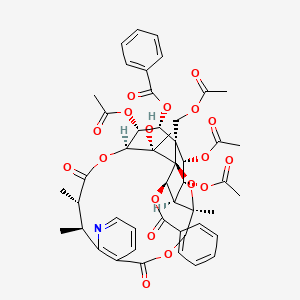
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
